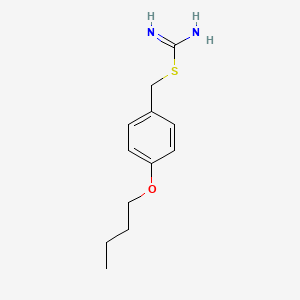![molecular formula C24H26O3 B11635102 7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11635102.png)
7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-甲基-9-[(2,3,5,6-四甲基苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮是一种具有复杂分子结构的合成有机化合物。
准备方法
合成路线和反应条件
7-甲基-9-[(2,3,5,6-四甲基苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮的合成通常涉及多个步骤,从易获得的前体开始。关键步骤包括:
色烯核的形成: 可以通过涉及适当起始材料的环化反应来实现。
甲基的引入: 使用甲基碘或硫酸二甲酯等试剂进行甲基化反应。
四甲基苄基的连接: 此步骤涉及在碱性条件下使色烯核与2,3,5,6-四甲基苄基氯反应。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用先进的催化体系、连续流动反应器和色谱等纯化技术。
化学反应分析
反应类型
7-甲基-9-[(2,3,5,6-四甲基苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮可以发生多种化学反应,包括:
氧化: 使用高锰酸钾或三氧化铬等氧化剂。
还原: 使用氢化锂铝或硼氢化钠等还原剂。
取代: 用甲醇钠或叔丁醇钾等试剂进行亲核取代反应。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 干燥的乙醚或四氢呋喃中的氢化锂铝。
取代: 甲醇中的甲醇钠或叔丁醇中的叔丁醇钾。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成相应的酮或羧酸,而还原可能会生成醇或烷烃。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 研究其生物活性,例如抗炎或抗癌特性。
医药: 作为药物开发的先导化合物具有潜在用途。
工业: 在新材料开发中的应用或作为化学反应中的催化剂。
作用机制
7-甲基-9-[(2,3,5,6-四甲基苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。这些可能包括:
酶抑制: 与某些酶结合并抑制其活性。
受体调节: 与细胞受体相互作用以调节其活性。
信号转导途径: 影响参与细胞过程的关键信号通路。
与相似化合物的比较
相似化合物
- 7-[(2,3,5,6-四甲基苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮
- 7-甲基-9-[(4-乙烯基苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮
- 7-甲基-9-[(3-甲基-2-丁烯基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮
独特性
7-甲基-9-[(2,3,5,6-四甲基苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮的独特性在于其特定的取代模式和四甲基苄基基团的存在,这可能与类似化合物相比赋予其独特的生物活性
和化学反应性。
相似化合物的比较
Similar Compounds
Similar compounds to 7-METHYL-9-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE include other chromenone derivatives with various substituents. Examples include:
- 7-Methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Other substituted chromenones : These compounds may have different substituents on the chromenone core, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 7-METHYL-9-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific combination of substituents, which can confer unique reactivity and biological activity
属性
分子式 |
C24H26O3 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
7-methyl-9-[(2,3,5,6-tetramethylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C24H26O3/c1-13-9-21(26-12-20-16(4)14(2)11-15(3)17(20)5)23-18-7-6-8-19(18)24(25)27-22(23)10-13/h9-11H,6-8,12H2,1-5H3 |
InChI 键 |
IOJKFRVFQWYOSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C(=CC(=C4C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11635028.png)
![2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11635040.png)
methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11635047.png)

![4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11635055.png)
![(4Z)-10-bromo-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11635059.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635062.png)

![N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11635085.png)


![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635096.png)

![(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B11635107.png)
